molecular formula C10H12N2O2 B13441958 3-Phenoxyazetidine-1-carboxamide

3-Phenoxyazetidine-1-carboxamide

Cat. No.: B13441958
M. Wt: 192.21 g/mol
InChI Key: XQHOIPJEWVQKGA-UHFFFAOYSA-N
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Description

3-Phenoxyazetidine-1-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxyazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-Phenoxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptor sites, leading to its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-Phenoxyazetidine-1-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and efficacy in various applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-phenoxyazetidine-1-carboxamide

InChI

InChI=1S/C10H12N2O2/c11-10(13)12-6-9(7-12)14-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13)

InChI Key

XQHOIPJEWVQKGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)OC2=CC=CC=C2

Origin of Product

United States

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